molecular formula C11H9N3O B1588782 2-(3-Cyano-4,5,5-trimethylfuran-2-ylidene)propanedinitrile CAS No. 171082-32-9

2-(3-Cyano-4,5,5-trimethylfuran-2-ylidene)propanedinitrile

Cat. No.: B1588782
CAS No.: 171082-32-9
M. Wt: 199.21 g/mol
InChI Key: FLMBQNOAWLPZPJ-UHFFFAOYSA-N
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Description

2-(3-Cyano-4,5,5-trimethylfuran-2-ylidene)propanedinitrile is an organic compound with the molecular formula C11H9N3O It is known for its unique structure, which includes a furan ring substituted with cyano and trimethyl groups

Chemical Reactions Analysis

Scientific Research Applications

2-(3-Cyano-4,5,5-trimethylfuran-2-ylidene)propanedinitrile has several scientific research applications:

Comparison with Similar Compounds

2-(3-Cyano-4,5,5-trimethylfuran-2-ylidene)propanedinitrile can be compared with other similar compounds, such as:

These compounds share similar structural features, such as the presence of cyano groups and a furan ring. this compound is unique due to its specific substitution pattern and its applications in organic electronics and fluorescence-based sensing.

Properties

IUPAC Name

2-(3-cyano-4,5,5-trimethylfuran-2-ylidene)propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O/c1-7-9(6-14)10(8(4-12)5-13)15-11(7,2)3/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLMBQNOAWLPZPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C#N)C#N)OC1(C)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60433759
Record name 2-(3-cyano-4,5,5-trimethylfuran-2-ylidene)propanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60433759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

171082-32-9
Record name 2-(3-cyano-4,5,5-trimethylfuran-2-ylidene)propanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60433759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Cyano-4,5,5-trimethylfuran-2-ylidene)propanedinitrile
Reactant of Route 2
2-(3-Cyano-4,5,5-trimethylfuran-2-ylidene)propanedinitrile
Reactant of Route 3
2-(3-Cyano-4,5,5-trimethylfuran-2-ylidene)propanedinitrile
Reactant of Route 4
2-(3-Cyano-4,5,5-trimethylfuran-2-ylidene)propanedinitrile
Reactant of Route 5
2-(3-Cyano-4,5,5-trimethylfuran-2-ylidene)propanedinitrile
Customer
Q & A

Q1: What is the significance of 2-(3-Cyano-4,5,5-trimethylfuran-2-ylidene)propanedinitrile in the development of the photosensitizer described in the research?

A1: this compound is a crucial component of the Aggregation-Induced Emission (AIE) unit within the photosensitizer. [] The AIE phenomenon helps to minimize the quenching effect often observed in aggregated states of traditional photosensitizers. This means that the photosensitizer maintains its fluorescence even when packed together within the dextran-cholesterol carrier, making it more efficient at generating reactive oxygen species upon light activation for cancer cell destruction.

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